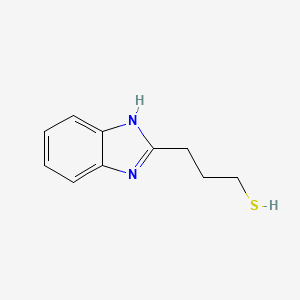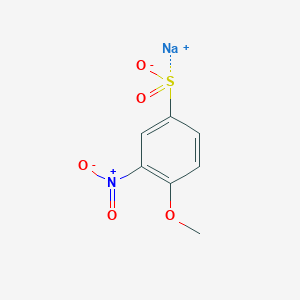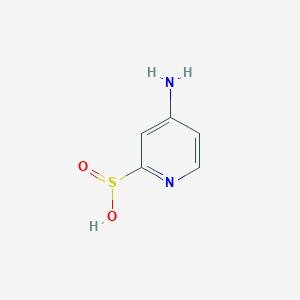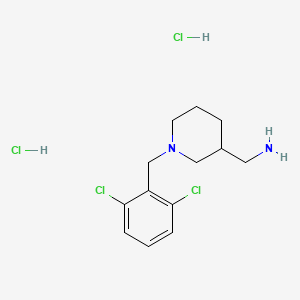
1-(3,4-Dichlorobenzyl)-N-methylpiperidin-3-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3,4-Dichlorobenzyl)-N-methylpiperidin-3-amine is a chemical compound that belongs to the class of piperidine derivatives It is characterized by the presence of a dichlorobenzyl group attached to a piperidine ring, which is further substituted with a methylamine group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-Dichlorobenzyl)-N-methylpiperidin-3-amine typically involves the reaction of 3,4-dichlorobenzyl chloride with N-methylpiperidine in the presence of a base. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactants. Common bases used in this reaction include sodium hydride or potassium carbonate. The reaction is typically conducted in an aprotic solvent such as dimethylformamide (DMF) or acetonitrile at elevated temperatures to ensure complete conversion of the reactants .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher purity and consistency in the final product .
化学反应分析
Types of Reactions
1-(3,4-Dichlorobenzyl)-N-methylpiperidin-3-amine undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The dichlorobenzyl group can participate in electrophilic aromatic substitution reactions, where electrophiles such as halogens or nitro groups can be introduced onto the aromatic ring.
Nucleophilic Substitution: The piperidine nitrogen can undergo nucleophilic substitution reactions with alkyl halides or acyl chlorides to form new derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to yield different oxidation states of the nitrogen and carbon atoms.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents such as chlorine (Cl2) or bromine (Br2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3) are commonly used.
Nucleophilic Substitution: Alkyl halides (e.g., methyl iodide) or acyl chlorides (e.g., acetyl chloride) in the presence of a base like triethylamine are typical reagents.
Oxidation and Reduction: Oxidizing agents such as potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4) are employed.
Major Products Formed
Electrophilic Aromatic Substitution: Substituted dichlorobenzyl derivatives with additional functional groups on the aromatic ring.
Nucleophilic Substitution: N-alkyl or N-acyl derivatives of the piperidine ring.
Oxidation and Reduction: Various oxidation states of the nitrogen and carbon atoms, leading to different functionalized piperidine derivatives.
科学研究应用
1-(3,4-Dichlorobenzyl)-N-methylpiperidin-3-amine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.
Biological Studies: The compound is used in studies exploring its interactions with biological macromolecules and its effects on cellular processes.
Industrial Applications: It serves as an intermediate in the synthesis of other complex organic molecules used in various industrial processes.
作用机制
The mechanism of action of 1-(3,4-Dichlorobenzyl)-N-methylpiperidin-3-amine involves its interaction with specific molecular targets, such as receptors or enzymes, in biological systems. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing downstream signaling pathways . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
相似化合物的比较
Similar Compounds
3,4-Dichlorobenzyl methylcarbamate: A carbamate pesticide with similar structural features but different applications and mechanism of action.
1-(3,4-Dichlorobenzyl)piperazine: Another piperazine derivative with similar aromatic substitution but different functional groups and uses.
Uniqueness
1-(3,4-Dichlorobenzyl)-N-methylpiperidin-3-amine is unique due to its specific combination of a dichlorobenzyl group with a piperidine ring substituted with a methylamine group. This unique structure imparts distinct chemical and biological properties, making it valuable for specific research and industrial applications .
属性
IUPAC Name |
1-[(3,4-dichlorophenyl)methyl]-N-methylpiperidin-3-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18Cl2N2/c1-16-11-3-2-6-17(9-11)8-10-4-5-12(14)13(15)7-10/h4-5,7,11,16H,2-3,6,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCAWZADIRXMZBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CCCN(C1)CC2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
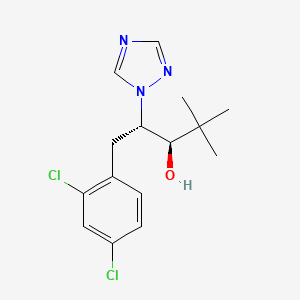
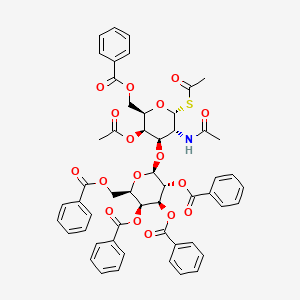
![4,6-dimethoxy-1H-benzo[d]imidazole](/img/structure/B12834850.png)
![7-Chloro-3a-(trifluoromethyl)-3,3a-dihydrobenzo[d]pyrrolo[2,1-b]oxazol-1(2H)-one](/img/structure/B12834851.png)
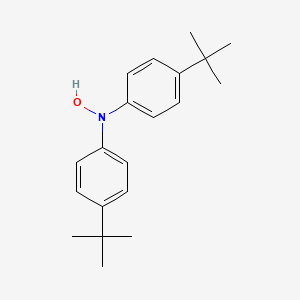
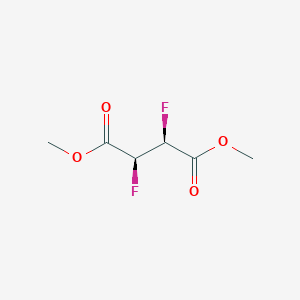
![Ammonium Bis[PerfluoroDecylEthyl]Phosphate](/img/structure/B12834870.png)
